Octahydrothieno[3,4-c]pyridine
Description
Octahydrothieno[3,4-c]pyridine 2,2-dioxide hydrochloride (CAS: 2094843-87-3) is a bicyclic heterocyclic compound with a molecular formula of C₇H₁₄ClNO₂S and a molar mass of 211.7 g/mol . Its structure comprises a pyridine ring fused with a thiophene-derived ring system, fully saturated (octahydro), and functionalized with a sulfone group (2,2-dioxide) and a hydrochloride salt. The compound exists as a mixture of diastereomers, which complicates its stereochemical characterization and synthesis .
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYPBUZLXTAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.
Chemical Reactions Analysis
Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines can react with alkylating agents to form pyridinium salts.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.
Substitution: Alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Pyridinium salts.
Scientific Research Applications
Octahydrothieno[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pyrano[3,4-c]pyridine Hybrids
Pyrano[3,4-c]pyridine derivatives, such as those synthesized via Cu-catalyzed azide-alkyne click reactions, share structural similarities with Octahydrothieno[3,4-c]pyridine. However, key differences include:
- Ring System: Pyrano[3,4-c]pyridines feature an oxygen-containing pyran ring fused to pyridine, whereas this compound contains a sulfur-based thiophene-derived system.
- Functionalization: Methyl-substituted pyrano[3,4-c]pyridines exhibit high anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) and psychotropic properties, as demonstrated in rodent models .
Table 1: Pharmacological Comparison of Bicyclic Pyridine Derivatives
| Compound | Core Structure | Key Functional Groups | Anticonvulsant Activity (PTZ Model) | Psychotropic Effects |
|---|---|---|---|---|
| This compound | Thieno + pyridine | Sulfone, hydrochloride salt | Not reported | Not reported |
| Pyrano[3,4-c]pyridines | Pyran + pyridine | Methyl, 1,2,3-triazole units | High activity (ED₅₀: 15–25 mg/kg) | Sedative, anxiolytic |
Key Insight: The 1,2,3-triazole-linked hybrids of pyrano[3,4-c]pyridine demonstrate superior pharmacological profiles compared to this compound, likely due to enhanced binding to GABAergic targets, as supported by molecular docking studies .
Electronic and Optoelectronic Analogues
D-A-D Monomers with Pyridine-Based Acceptors
In organic electronics, compounds like [1,2,5]oxadiazoloc[3,4-c]pyridine (OCPC) and [1,2,5]thiadiazoloc[3,4-c]pyridine (TCCPC) are used as electron-deficient acceptors (A) in donor-acceptor-donor (D-A-D) polymers. These differ from this compound in:
- Conjugation: OCPC and TCCPC are planar and conjugated, enabling charge transport, whereas this compound is non-conjugated due to saturation.
- Applications : OCPC-based polymers are used in organic solar cells and LEDs, leveraging their tunable bandgaps (~1.8–2.2 eV) .
Table 2: Electronic Properties of Pyridine-Fused Acceptors
| Compound | Fused System | Key Functional Groups | Bandgap (eV) | Application |
|---|---|---|---|---|
| OCPC | Oxadiazolo + pyridine | Oxadiazole, pyridine | ~2.0 | Organic photovoltaics |
| TCCPC | Thiadiazolo + pyridine | Thiadiazole, pyridine | ~1.8 | Light-emitting diodes |
| This compound | Thieno + pyridine | Sulfone | Not applicable | Limited (discontinued) |
Key Insight: The saturation and lack of conjugation in this compound render it unsuitable for electronic applications, unlike planar, conjugated analogues like OCPC .
Biological Activity
Octahydrothieno[3,4-c]pyridine is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the research findings surrounding its biological activity.
Chemical Structure and Properties
This compound, characterized by a fused thieno and pyridine ring system, presents unique chemical properties conducive to various biological interactions. The compound's structure allows for diverse modifications, which can enhance its activity against various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against various bacterial strains.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | <0.15 | Mycobacterium tuberculosis |
| Compound B | 3.13 | Staphylococcus aureus |
These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.
2. Antiviral Activity
The antiviral potential of this compound derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit viral replication effectively.
- Example Study : A derivative was found to exhibit low micromolar inhibitory potency against respiratory syncytial virus (RSV) strains, indicating potential for treating viral infections.
3. Anticancer Activity
The anticancer properties of this compound derivatives have been evaluated in several studies. For example:
- Case Study : A synthesized compound showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Ovarian Cancer | 25 |
| Compound D | Non-Cancerous Cells | >100 |
These results highlight the potential of this compound derivatives as selective anticancer agents.
The biological activities of this compound are attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Other compounds may modulate receptor activity, influencing cellular signaling pathways related to disease processes.
Synthesis and Derivatives
The synthesis of this compound derivatives typically involves multi-step organic reactions. The structural modifications can significantly impact their biological activity:
- Starting Materials : Commonly derived from commercially available precursors.
- Reactions : Include cyclization, alkylation, and functional group transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
